molecular formula C10H7Cl2N3 B1310647 2,6-dichloro-N-phenylpyrimidin-4-amine CAS No. 28230-47-9

2,6-dichloro-N-phenylpyrimidin-4-amine

Cat. No. B1310647
CAS RN: 28230-47-9
M. Wt: 240.09 g/mol
InChI Key: WKVVPGGJSMZBKK-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-phenylpyrimidin-4-amine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. One of the key characteristics of this compound is the presence of chlorine atoms at the 2 and 6 positions of the pyrimidine ring, which can be further functionalized through substitution reactions. The compound also features an amino group at the 4 position and a phenyl group attached to the nitrogen atom, which may contribute to its chemical reactivity and potential applications in various chemical syntheses.

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 2,6-dichloro-N-phenylpyrimidin-4-amine, often involves substitution reactions where different functional groups replace hydrogen or other substituents on the pyrimidine ring. For instance, a practical synthesis approach starting from 4-amino-2,6-dichloropyrimidine has been developed, which allows for the introduction of various secondary amines and arylamines to displace the chloro groups at the 2 and 6 positions, respectively . This method demonstrates the reactivity of the dichloropyrimidine and its utility as a building block for assembling complex aminopyrimidine molecules.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine resulted in the formation of a compound that crystallized in the monoclinic crystal system space group P21/n, revealing the molecular arrangement and intramolecular hydrogen bonding patterns . Similarly, the structure determination of 4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine, a related compound, allowed for the unambiguous assignment of the regioselectivity of the substitution reactions and the observation of intra- and intermolecular hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of 2,6-dichloro-N-phenylpyrimidin-4-amine is influenced by the presence of the amino and chloro substituents, which can participate in various chemical reactions. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with secondary amines in boiling ethanol afforded 4-amino-5-bromo-2-substituted aminopyrimidines, indicating the potential for nucleophilic substitution reactions at the chloro positions . Additionally, the reactivity of 4-amino-2,6-dichloro-5-nitropyrimidine with various amines suggests that the dichloropyrimidine core can undergo substitution reactions to yield a range of substituted pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-dichloro-N-phenylpyrimidin-4-amine are determined by its molecular structure. The presence of chlorine atoms and the phenyl group can affect the compound's polarity, solubility, and reactivity. The crystalline structure, as observed in related compounds, often features hydrogen bonding, which can influence the compound's melting point and stability . The ability to form polymeric chains through hydrogen bonding, as seen in the related compound with propylamine substitution, may also impact the material properties of the compound . The synthesis of 4-amino-5-cyano-6-phenylpyrimidines from related precursors further demonstrates the versatility of pyrimidine derivatives in chemical syntheses and the potential for diverse physical and chemical properties based on the substituents attached to the pyrimidine core .

Scientific Research Applications

Reactivity in Heterocyclic Compounds


2,6-dichloro-N-phenylpyrimidin-4-amine and its derivatives demonstrate unique reactivity patterns in the presence of nucleophiles. Notably, the conversion of 4-chloro-2-phenylpyrimidine into 4-amino-2-phenylpyrimidine was investigated, revealing that the formation of the 4-amino compound likely proceeds through an addition-elimination mechanism on the C(4) carbon atom, rather than an attack on the 6 position by an amide ion (Meeteren & Plas, 2010). This finding underscores the nuanced behavior of this compound in chemical reactions, providing insights into its potential utility in synthetic chemistry.

Mechanistic Insights and Derivative Formation


The reactivity of 2,6-dichloro-N-phenylpyrimidin-4-amine extends to its interaction with potassium amide in liquid ammonia, where notable reactions include aminations leading to the formation of 2-amino compounds and ring transformations, such as the conversion of 2,6-dibromo-pyridine to 4-amino-2-methylpyrimidine. The mechanisms underlying these reactions, including meta-rearrangement and ring transformations, add a layer of complexity to the compound's chemistry, hinting at its potential for diverse applications in synthetic pathways (Hertog et al., 2010).

Structural Analysis and Chemical Synthesis


The study of 2,6-dichloro-N-phenylpyrimidin-4-amine also encompasses structural analyses and synthetic strategies. For instance, the crystal structure analysis of related compounds like 4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine sheds light on the regioselectivity of substitution reactions and reveals the formation of polymeric chains, which can be critical in understanding the compound's behavior in solid-state forms and its potential applications in material science (McKeveney et al., 2004).

properties

IUPAC Name

2,6-dichloro-N-phenylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3/c11-8-6-9(15-10(12)14-8)13-7-4-2-1-3-5-7/h1-6H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVVPGGJSMZBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458541
Record name 2,6-Dichloro-N-phenylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dichloro-N-phenylpyrimidin-4-amine

CAS RN

28230-47-9
Record name 2,6-Dichloro-N-phenylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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